molecular formula C16H19ClN2O2S2 B7431739 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole

5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole

Cat. No. B7431739
M. Wt: 370.9 g/mol
InChI Key: HTSOLXHDDPUKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits unique structural and chemical properties that make it a promising candidate for developing new drugs for various diseases.

Mechanism of Action

The mechanism of action of 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole is not fully understood. However, it is believed that the compound exerts its pharmacological effects by binding to specific targets, such as enzymes or receptors, and modulating their activity. This binding may occur through various interactions, such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole are dependent on its mechanism of action and the specific targets it binds to. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole in lab experiments include its unique structural and chemical properties, which make it a promising candidate for developing new drugs for various diseases. Additionally, this compound has been shown to exhibit potent inhibitory activity against certain enzymes and has potential as an anticancer agent. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and purify it.

Future Directions

There are several future directions for research on 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole. One direction is to further investigate its mechanism of action and the specific targets it binds to. This information could be used to develop more effective drugs for various diseases. Another direction is to explore the potential of this compound as an anticancer agent and to optimize its structure to increase its potency and selectivity against cancer cells. Additionally, future research could focus on developing new synthesis methods for this compound that are more cost-effective and scalable for large-scale production.

Synthesis Methods

The synthesis of 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole involves the reaction of 4-(chloromethyl)benzyl chloride with piperidine, followed by the reaction of the resulting intermediate with 2-methyl-1,3-thiazole-5-sulfonyl chloride. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to produce high yields of the compound with purity suitable for research purposes.

Scientific Research Applications

The unique structural and chemical properties of 5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole make it a promising candidate for developing new drugs for various diseases. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

5-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S2/c1-12-18-11-16(22-12)23(20,21)19-8-6-14(7-9-19)10-13-2-4-15(17)5-3-13/h2-5,11,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSOLXHDDPUKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)S(=O)(=O)N2CCC(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.